Propyl 3,4,5-tribenzoyloxybenzoate
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Overview
Description
Propyl 3,4,5-tribenzoyloxybenzoate: is an organic compound known for its unique structure and properties It is an ester derivative of benzoic acid, where the benzoic acid core is substituted with three benzoyloxy groups and a propyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 3,4,5-tribenzoyloxybenzoate typically involves the esterification of 3,4,5-tribenzoyloxybenzoic acid with propanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The general steps are as follows:
Esterification Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Continuous Flow Esterification: Utilizing continuous flow reactors allows for precise control over reaction conditions, leading to higher efficiency and yield.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Propyl 3,4,5-tribenzoyloxybenzoate can undergo various chemical reactions, including:
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Hydrolysis
Reagents: Water or aqueous base (e.g., sodium hydroxide).
Conditions: Typically performed under reflux.
Products: 3,4,5-tribenzoyloxybenzoic acid and propanol.
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Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4).
Conditions: Anhydrous conditions, usually in an inert atmosphere.
Products: Reduced derivatives of the ester and benzoyloxy groups.
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Substitution
Reagents: Nucleophiles such as amines or alcohols.
Conditions: Varies depending on the nucleophile used.
Products: Substituted derivatives of the original compound.
Common Reagents and Conditions
Acid Catalysts: Sulfuric acid, p-toluenesulfonic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols.
Scientific Research Applications
Propyl 3,4,5-tribenzoyloxybenzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Potential use in the development of novel materials
Properties
IUPAC Name |
propyl 3,4,5-tribenzoyloxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H24O8/c1-2-18-36-28(32)24-19-25(37-29(33)21-12-6-3-7-13-21)27(39-31(35)23-16-10-5-11-17-23)26(20-24)38-30(34)22-14-8-4-9-15-22/h3-17,19-20H,2,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CURQVQKIKPSLFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC(=C(C(=C1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H24O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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